molecular formula C5H10N4O B8343386 4-Azidopiperidin-3-ol

4-Azidopiperidin-3-ol

Cat. No.: B8343386
M. Wt: 142.16 g/mol
InChI Key: FCZKPEQZWDFLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidopiperidin-3-ol is a nitrogen-containing heterocyclic compound characterized by an azide (-N₃) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the piperidine ring. It is synthesized via regioselective azidation of bicyclic precursors, such as 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, using sodium azide (NaN₃) and lithium perchlorate (LiClO₄) in acetonitrile . The reaction exhibits high positional selectivity, favoring the formation of the trans-4-azido isomer (Compound II-1) over the trans-3-azido isomer (Compound II-2) in a ratio of 95:5 to 100:0 . This selectivity is attributed to the steric and electronic effects of the lithium ion coordination, which directs azide attack to the less hindered 4-position of the intermediate epoxide ring .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

4-azidopiperidin-3-ol

InChI

InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2

InChI Key

FCZKPEQZWDFLAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Lithium Ion Role : LiClO₄ coordinates with the epoxide oxygen in the bicyclic precursor, polarizing the C-O bond and directing azide attack to the 4-position .

Solvent Effects : Acetonitrile enhances solubility of ionic intermediates, improving reaction homogeneity and selectivity .

By-Product Mitigation : The <5% yield of II-2 can be further reduced by optimizing reaction time and temperature, though this requires additional validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Azidopiperidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions, such as substituting a hydroxyl or halogen group on the piperidine ring with an azide moiety. Optimization includes controlling reaction temperature (e.g., 0–25°C to avoid azide decomposition), using solvents like DMF or THF, and catalysts like sodium azide with phase-transfer agents. Purification via column chromatography or HPLC is critical to isolate the product from by-products like unreacted intermediates .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer : Due to the azide group’s sensitivity to light and heat, store the compound at –20°C in airtight, light-resistant containers. Use desiccants to mitigate hydrolysis. Stability testing via periodic NMR or HPLC analysis is recommended to confirm integrity over time .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin-based) with cancer cell lines (e.g., HeLa or MCF-7) and microbial strains (e.g., E. coli or S. aureus). Include positive controls (e.g., doxorubicin for anticancer studies) and negative controls (DMSO solvent). Dose-response curves (1–100 µM) and IC50 calculations are essential for potency assessment .

Advanced Research Questions

Q. How can AI-powered retrosynthesis tools improve the design of novel derivatives of this compound?

  • Methodological Answer : Platforms like Reaxys or Pistachio leverage reaction databases to predict feasible routes for introducing functional groups (e.g., fluorinated or aromatic substituents). Prioritize routes with minimal steps and high atom economy. Validate predictions with small-scale trials, focusing on azide stability under proposed conditions (e.g., avoiding high temperatures or acidic environments) .

Q. How can contradictory results in pharmacological studies (e.g., varying IC50 values across assays) be systematically resolved?

  • Methodological Answer : Conduct comparative studies using identical cell lines, assay protocols, and compound batches. Variables like cell passage number, serum concentration, or incubation time must be standardized. Statistical tools (e.g., ANOVA or meta-analysis) can identify outliers. Cross-validate findings with orthogonal assays (e.g., apoptosis markers for anticancer activity) .

Q. What strategies are effective for studying the pharmacokinetics of this compound in vivo?

  • Methodological Answer : Radiolabel the compound (e.g., with <sup>14</sup>C or <sup>3</sup>H) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Use LC-MS/MS for quantification in plasma and tissues. Monitor azide reduction products (e.g., amines) to assess metabolic stability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallized targets like cytochrome P450 or kinases. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Use QSAR models to correlate structural features (e.g., azide position) with activity .

Notes

  • Avoid commercial suppliers in experimental design; focus on synthetic protocols and characterization.
  • Cross-reference spectral data (NMR, IR) with published libraries to confirm compound identity.
  • For advanced studies, integrate multi-omics approaches (e.g., proteomics) to elucidate mechanisms of action.

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